N-Allyl N-[(1H-indol-7-yl)methyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indol-7-ylmethyl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-7-13-9-11-5-3-4-10-6-8-14-12(10)11/h2-6,8,13-14H,1,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBBWYCFRSPXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Allyl N 1h Indol 7 Yl Methyl Amine and Its Analogues
Strategies for the Construction of the 7-Substituted Indole (B1671886) Core
The regioselective functionalization of the indole nucleus, particularly at the C-7 position, presents a significant synthetic challenge due to the inherent reactivity of the pyrrole (B145914) ring, which typically favors reactions at the C-2 and C-3 positions. rsc.orgsci-hub.se Overcoming this challenge is crucial for accessing 7-substituted indoles, which are important structural motifs in many bioactive compounds. sci-hub.se
Direct Functionalization Approaches at the Indole C-7 Position
Direct C-H functionalization at the C-7 position of the indole ring has emerged as a powerful and atom-economical strategy. rsc.orgresearchgate.net These methods often employ transition-metal catalysis in conjunction with a directing group (DG) attached to the indole nitrogen. nih.govacs.org The directing group coordinates to the metal catalyst, positioning it in proximity to the C-7 C-H bond and facilitating its activation.
A variety of directing groups have been successfully employed, including pivaloyl, phosphinoyl, and hydrosilyl groups. researchgate.net The choice of directing group and catalyst system is critical for achieving high regioselectivity and yield. For instance, the use of a phosphinoyl-directing group in the presence of a Pd(OAc)2 catalyst and a pyridine-type ligand has been shown to direct C-H activation to the C-7 position with high selectivity. researchgate.net Similarly, rhodium-catalyzed methods using an N-pivaloyl directing group have proven effective for the C-7 alkenylation of indoles with acrylates, styrenes, and vinyl phenyl sulfones. researchgate.net
Recent advancements have also explored transition-metal-free approaches. For example, chelation-assisted aromatic C-H borylation using simple BBr3 can selectively deliver a boron species to the C-7 position when a pivaloyl group is installed at the N-1 position. nih.govacs.org This borylated intermediate can then be further functionalized.
| Directing Group | Catalyst/Reagent | Coupling Partner | Functionalization | Reference |
| N-P(O)tBu2 | Palladium | Arylboronic acids | Arylation | nih.gov |
| N-P(O)tBu2 | Copper | - | Arylation | nih.gov |
| N-Pivaloyl | Rhodium | Acrylates, styrenes | Alkenylation | researchgate.net |
| N-Pivaloyl | BBr3 | - | Borylation | nih.govacs.org |
| Phosphonate | - | Various electrophiles | Various | sci-hub.se |
Synthesis of 7-(Aminomethyl)indole Precursors and Intermediates
An alternative and often more practical approach to constructing the N-Allyl N-[(1H-indol-7-yl)methyl]amine framework involves the synthesis of a 7-(aminomethyl)indole precursor. This intermediate can then be selectively N-allylated in a subsequent step.
A common method for preparing 7-(aminomethyl)indole is through the reduction of 7-cyanoindole. semanticscholar.orgresearchgate.net This reduction can be efficiently carried out using reducing agents such as lithium aluminum hydride (LiAlH4) in a suitable solvent like tetrahydrofuran (B95107) (THF). semanticscholar.org The resulting 7-(aminomethyl)indole is a versatile precursor for a range of further chemical modifications. semanticscholar.orgresearchgate.net
Another route to aminomethylindoles involves the reduction of the corresponding indole-7-carboxaldehyde. The aldehyde can be condensed with an amine to form an imine, which is then reduced to the desired aminomethyl derivative. For example, the condensation of 7-aminomethylindole with indole-7-carbaldehyde yields an imine-linked bis-indole, which can be subsequently reduced to the corresponding amine-linked bis-indole using sodium borohydride (B1222165). semanticscholar.orgresearchgate.net
| Starting Material | Reagent(s) | Product | Reference |
| 7-Cyanoindole | LiAlH4, THF | 7-(Aminomethyl)indole | semanticscholar.org |
| 7-Aminomethylindole and Indole-7-carbaldehyde | 1. Ethanol (B145695) (reflux) 2. NaBH4, THF, Ethanol | Amine-linked bis-indole | semanticscholar.orgresearchgate.net |
Adaptations of Classical Indole Annulation Methods for 7-Substituted Indoles
Classical indole syntheses, such as the Fischer, Larock, Madelung, and Reissert methods, can be adapted to produce 7-substituted indoles by using appropriately substituted starting materials. nih.govquimicaorganica.org
Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgyoutube.com To synthesize a 7-substituted indole, a 2-substituted phenylhydrazine is required. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. wikipedia.org While versatile, this method can lead to mixtures of isomers if the starting ketone is unsymmetrical. quimicaorganica.org A Buchwald modification allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of the reaction. wikipedia.org
Larock Indole Synthesis: This palladium-catalyzed annulation of an o-haloaniline with an alkyne is a powerful method for preparing a wide range of substituted indoles. organic-chemistry.org By starting with a 2-halo-3-substituted aniline, one can introduce a substituent at the 7-position of the resulting indole.
Madelung Synthesis: This intramolecular cyclization of an N-acyl-o-toluidine at high temperature with a strong base is suitable for preparing certain indoles. For the synthesis of a 7-substituted indole, a 2,6-disubstituted N-acylaniline would be the required precursor. This method is particularly useful for the synthesis of 7-azaindole. baranlab.org
Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid, which is then reductively cyclized to form the indole-2-carboxylic acid. quimicaorganica.org Starting with a 2-nitro-6-substituted toluene (B28343) would lead to a 7-substituted indole.
Selective Installation of the N-Allyl Moiety
Once the 7-(aminomethyl)indole core is established, the final step is the selective introduction of the allyl group onto the nitrogen atom. This can be achieved through various N-allylation protocols.
Direct N-Allylation Protocols for Primary and Secondary Amine Precursors
Direct N-allylation of primary or secondary amines is a common method for installing the allyl group. This typically involves reacting the amine with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct. organic-chemistry.org
More sustainable and milder approaches have also been developed. For example, a biocatalytic system utilizing a carboxylic acid reductase and a reductive aminase can achieve the N-allylation of primary and secondary amines using renewable cinnamic acids. nih.govacs.org This two-step, one-pot system first reduces the carboxylic acid to an α,β-unsaturated aldehyde, which then undergoes reductive amination with the amine to yield the allylic amine. nih.govacs.org Another green approach involves the dehydrative allylation of amines with allyl alcohol using a solid catalyst like MoO3/TiO2. organic-chemistry.org
| Amine Type | Allylating Agent | Catalyst/Conditions | Product | Reference |
| Primary/Secondary | Allyl halide | Base | N-Allylamine | organic-chemistry.org |
| Primary/Secondary | Cinnamic acids | Carboxylic acid reductase, Reductive aminase | N-Allylamine | nih.govacs.org |
| Primary/Secondary | Allyl alcohol | MoO3/TiO2 | N-Allylamine | organic-chemistry.org |
Transition Metal-Catalyzed N-Allylation Reactions
Transition metal-catalyzed N-allylation reactions offer a highly efficient and selective means of forming the C-N bond. Palladium and iridium catalysts are particularly prominent in this area. rsc.orgresearchgate.net
Palladium-Catalyzed N-Allylation: Palladium complexes are widely used to catalyze the allylic amination of various substrates, including allylic alcohols and chlorides. organic-chemistry.orgresearchgate.net The "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is temporarily oxidized to an aldehyde that then reacts with an amine to form an imine before being reduced by the initially abstracted hydrogen, is a particularly atom-economic approach. researchgate.net Palladium(II) pincer complexes have been shown to be effective catalysts for the N-alkylation of amides and sulfonamides with alcohols. rsc.org
Iridium-Catalyzed N-Allylation: Iridium complexes are also highly effective for the N-allylation of amines with allylic alcohols. organic-chemistry.org These reactions can often be performed in environmentally benign solvents like water and can exhibit pH-dependent selectivity for either N-allylation or N-alkylation. organic-chemistry.org Iridium-catalyzed reactions can provide access to branched allylic amines with high regioselectivity and enantioselectivity, particularly when using chiral ligands. nih.gov
| Catalyst | Substrate | Amine | Key Features | Reference |
| Palladium | Allylic chlorides | Secondary amines | High efficiency for hindered amines | organic-chemistry.org |
| Palladium(II) pincer complexes | Alcohols | Benzamides, Sulfonamides | Borrowing hydrogen methodology | rsc.org |
| Iridium | Allylic alcohols | Primary/Secondary amines | pH-dependent selectivity, Aqueous media | organic-chemistry.org |
| Iridium | Racemic branched allylic acetates | α,α-disubstituted nitronates | High regio- and enantioselectivity | nih.gov |
Multicomponent Reaction Strategies for N-Allyl Amine Formation
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govrsc.org This approach aligns with the principles of green chemistry by minimizing steps, reducing waste, and increasing atom economy. rsc.org
One prominent strategy for the synthesis of N-allyl amines is the nickel-catalyzed multicomponent coupling of simple alkenes, aldehydes, and amides. nih.govrsc.orgsemanticscholar.org This method provides a modular and environmentally friendly protocol to construct complex and functionally diverse allylic amines in one step. rsc.orgresearchgate.net The reaction typically proceeds through the in situ formation of an imine from the aldehyde and amide, which then participates in a C-C bond formation with the alkene, catalyzed by a nickel complex often paired with a Lewis acid. nih.govsemanticscholar.org This approach is noted for its broad functional-group tolerance and the use of accessible starting materials. rsc.org
Another versatile MCR is the A³ coupling (alkyne, aldehyde, amine), which can be adapted for allyl amine synthesis. A one-pot, two-step process can first generate a propargylamine (B41283) via A³ coupling, which is then selectively hydrogenated to the corresponding allylamine (B125299) using a multifunctional catalyst, such as ruthenium nanoparticles on a modified silica (B1680970) support. acs.org
The table below summarizes representative conditions for MCRs leading to allylic amines.
| Reaction Type | Catalysts | Reactants | Key Features |
| Nickel-Catalyzed Coupling | Ni(II) salt, Lewis Acid (e.g., Ti(OiPr)₄) | Alkene, Aldehyde, Amide | Forms linear allylic amines in a single step with high modularity. nih.govresearchgate.net |
| A³ Coupling & Hydrogenation | Ru@SiO₂-[Cu-NHC] | Terminal Alkyne, Paraformaldehyde, Amine | One-pot, two-step synthesis yielding allylamines via a propargylamine intermediate. acs.org |
| Ugi-type Reactions | Acid Catalyst | Aniline, Glyoxal, Formic Acid, Isocyanide | Used for the de novo assembly of indole cores, which can be further functionalized. rsc.org |
Synthetic Routes to the N-[(1H-indol-7-yl)methyl]amine Framework
The core structure of N-[(1H-indol-7-yl)methyl]amine is typically assembled by forming the methylene (B1212753) bridge between the indole-7-position and the nitrogen atom. Reductive amination and amidation/reduction pathways are two common and effective strategies.
Reductive amination is a powerful method for forming carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound, in this case, indole-7-carbaldehyde, with an amine (such as allylamine) to form an intermediate imine or enamine, which is then reduced in situ to the target amine. researchgate.net
The choice of reducing agent is critical for the success of the reaction, influencing selectivity and functional group tolerance. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium cyanoborohydride is particularly effective for the reductive amination of aldehydes and ketones as it is stable in mildly acidic conditions that favor iminium ion formation. researchgate.net
A typical protocol involves stirring indole-7-carbaldehyde with the primary amine (e.g., allylamine) in a suitable solvent like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO), often with the addition of a weak acid like acetic acid to catalyze imine formation, followed by the introduction of the reducing agent. researchgate.net
An alternative two-step approach involves an initial amidation reaction followed by the reduction of the resulting amide. This pathway begins with the activation of indole-7-carboxylic acid, often by converting it to an acid chloride or using a peptide coupling reagent, followed by reaction with an amine to form a stable amide intermediate.
The subsequent reduction of the amide to the corresponding secondary amine is a key step. This transformation requires potent reducing agents due to the stability of the amide bond. The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. Other borane-based reagents, like borane-tetrahydrofuran (B86392) complex (BH₃·THF), can also be employed and may offer different chemoselectivity.
This pathway is advantageous when the starting material is the carboxylic acid or when the direct reductive amination is problematic due to substrate sensitivity or side reactions.
Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Enantiomeric Derivatives
Achieving selectivity is a paramount challenge in the synthesis of complex molecules. For this compound, this involves controlling which functional groups react (chemoselectivity), at which position the reaction occurs (regioselectivity), and the spatial arrangement of the atoms (stereoselectivity).
Regioselectivity: The functionalization of the indole ring can be challenging. While electrophilic substitution typically occurs at the C3 position, directing reactions to the C7 position of the indole nucleus often requires specific strategies. For instance, directed metalation or the use of N-protecting/directing groups can facilitate functionalization at other positions. In the context of the target molecule, starting with pre-functionalized indole-7-carbaldehyde or indole-7-carboxylic acid ensures perfect regioselectivity for the subsequent amine coupling steps.
Stereoselectivity: The synthesis of enantiomerically pure derivatives, where the molecule is chiral, requires asymmetric synthesis techniques. If a chiral center is introduced during the N-allylation step (e.g., by using an unsymmetrical allyl substrate), enantioselective catalysis is necessary. Iridium-catalyzed asymmetric allylic substitution has been successfully used for the N-allylation of indoles, yielding products with high enantioselectivity (up to 99% ee). nih.gov Similarly, rhodium-catalyzed methods have been developed for the asymmetric N-allylation of aryl hydrazines, which can then undergo Fischer indolization to produce chiral N-allylated indoles. nih.gov These methods typically employ chiral phosphine (B1218219) ligands to control the stereochemical outcome.
The table below illustrates catalysts and conditions used in stereoselective allylation.
| Metal Catalyst | Chiral Ligand | Reactants | Selectivity Outcome |
| Iridium | Phosphoramidite (B1245037) Ligand | Indole, Allylic Carbonate | High N1-to-C3 selectivity; High Enantioselectivity (96-99% ee). nih.gov |
| Rhodium(I) | DTBM-Segphos or DTBM-Binap | Aryl Hydrazine, Allene | Exclusive N-selectivity; Good to Excellent Enantioselectivity. nih.gov |
Principles of Green Chemistry in the Synthesis of this compound Analogues
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comnih.gov These principles are increasingly being applied to the synthesis of indole-containing compounds. researchgate.net
Key green chemistry strategies relevant to the synthesis of the target molecule and its analogues include:
Atom Economy: Multicomponent reactions (MCRs) are inherently atom-economical as they combine multiple starting materials into a single product with minimal waste. rsc.org
Use of Catalysis: Catalytic reactions, such as the nickel-catalyzed MCR for allylic amines or iridium-catalyzed asymmetric allylation, are preferred over stoichiometric reagents. nih.govnih.gov Catalysts are used in small amounts and can be recycled, reducing waste.
Benign Solvents and Conditions: Efforts are made to replace hazardous solvents with greener alternatives like water or ethanol, or to conduct reactions under solvent-free conditions. tandfonline.com Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption. tandfonline.comresearchgate.net
Reduction of Derivatives: One-pot syntheses and MCRs help to minimize the number of synthetic steps, avoiding unnecessary protection/deprotection sequences that generate waste. nih.gov
Renewable Feedstocks: While not always directly applicable to this specific molecule, the broader field is moving towards using bio-based starting materials where possible.
For example, an innovative two-step synthesis of indole-2-carboxamides utilizes an Ugi MCR followed by an acid-catalyzed cyclization in ethanol, avoiding metal catalysts and harsh conditions, embodying a sustainable approach to the indole core. rsc.orgrsc.org
Chemical Reactivity and Transformations of the N Allyl N 1h Indol 7 Yl Methyl Amine Scaffold
Reactions of the Allylic Moiety
The allylic portion of the molecule is susceptible to a range of transition-metal-catalyzed reactions, including isomerization, cyclization, metathesis, and cleavage, offering powerful tools for structural modification.
Isomerization Reactions (e.g., N-Allylic Isomerization to Enamines)
The isomerization of N-allyl amines to their corresponding enamines is a synthetically valuable and atom-economical transformation. researchgate.net This reaction is typically catalyzed by transition metal complexes, with rhodium, ruthenium, and cobalt being particularly effective. nih.govclockss.org For the N-Allyl N-[(1H-indol-7-yl)methyl]amine scaffold, this isomerization would convert the N-allyl group into an N-(1-propenyl) group, creating a highly polarized enamine intermediate.
These enamines are key intermediates in various organic transformations. nih.gov The double bond migration is often a crucial step in deprotection strategies where the allyl group is used as a protecting group for amines. nih.gov The resulting enamine can be readily hydrolyzed under acidic conditions to release the free amine. sid.ir
The stereoselectivity of the isomerization is a significant aspect, with certain catalytic systems showing high selectivity for either the (E) or (Z)-enamine isomer. For instance, rhodium and ruthenium catalysts have been reported to exhibit strong E-selectivity in the isomerization of N-allylamines. nih.gov The choice of catalyst and reaction conditions can thus be tailored to achieve the desired stereochemical outcome.
Table 1: Catalysts for N-Allylic Isomerization
| Catalyst System | Selectivity | Reference |
|---|---|---|
| Rhodium Complexes | High E-selectivity for enamines | nih.gov |
| Ruthenium Complexes | High E-selectivity for enamines | nih.gov |
| Cobalt Pincer Complexes | Universal for amines, amides, imines | researchgate.net |
Intramolecular Cyclization Reactions (e.g., Fluorocyclization, Aza-Wacker-type Reactions)
The juxtaposition of the allyl group and the indole (B1671886) nucleus in this compound allows for various intramolecular cyclization reactions, providing access to fused polycyclic systems. These reactions are often mediated by transition metals, most notably palladium.
Aza-Wacker-type reactions represent a powerful method for the oxidative cyclization of substrates containing both an amine and an alkene. In the context of N-allyl indole derivatives, this can lead to the formation of new heterocyclic rings. news-medical.netquimicaorganica.org For example, an intramolecular aza-Wacker reaction could facilitate the formation of a six-membered ring by attacking the indole nucleus, although this typically requires specific positioning and activation of the indole ring. More commonly, related palladium-catalyzed intramolecular Heck cyclizations of N-allyl-2-haloanilines are used to construct the indole core itself, yielding 3-methyl-substituted indoles. researchgate.netnih.gov
The development of enantioselective aza-Wacker reactions has allowed for the synthesis of chiral N-alkylated indoles. These reactions often utilize alkenols as coupling partners, where selective β-hydride elimination prevents the formation of the typical enamine products and preserves the newly formed stereocenter. rsc.orgnih.gov
Fluorocyclization reactions introduce fluorine atoms into the molecular structure during the cyclization process. While specific examples for the this compound scaffold are not prevalent, the synthesis of fluorinated indole derivatives is of significant interest due to the unique biological properties conferred by fluorine. quora.comnih.gov Methods often involve the cyclization of precursors already containing fluorine or the use of fluorinating reagents in concert with the cyclization step. For instance, electrophilic fluorination of indoles using reagents like N-fluorobenzenesulfonimide can lead to fluorinated oxindoles. wikipedia.org
Olefin Metathesis and Ring-Closing Metathesis Strategies
Olefin metathesis, a Nobel Prize-winning reaction, has become a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds. chemtube3d.com For substrates like this compound, which contains a terminal alkene, both cross-metathesis (CM) and ring-closing metathesis (RCM) are viable strategies. nih.gov
Ring-Closing Metathesis (RCM) is particularly powerful for the synthesis of nitrogen heterocycles. nii.ac.jp If an additional olefin is present in the molecule, RCM can be employed to construct new ring systems. For example, N-allyl indole derivatives containing another alkenyl chain can undergo RCM to form fused dihydropyridyl or other heterocyclic structures. nih.gov The reaction is typically catalyzed by well-defined ruthenium alkylidene complexes, such as Grubbs catalysts. quora.comamanote.com However, the presence of nitrogen heteroatoms, like the indole nucleus, can sometimes lead to catalyst deactivation through coordination with the metal center. researchgate.netresearchgate.net This challenge can often be overcome by using more robust second or third-generation catalysts or by protecting the indole nitrogen. nii.ac.jpresearchgate.net
Cross-Metathesis (CM) allows for the coupling of the allylic moiety with other olefins, providing a route to more complex side chains. researchgate.net This strategy can be used to introduce a variety of functional groups onto the nitrogen substituent. The success and stereoselectivity of CM reactions are highly dependent on the catalyst and the nature of the coupling partner. mdpi.com
Table 2: Olefin Metathesis Strategies for N-Allyl Indole Derivatives
| Metathesis Type | Description | Catalyst | Application | Reference |
|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Intramolecular reaction to form cyclic compounds. | Grubbs Catalysts, Schrock Catalysts | Synthesis of fused nitrogen heterocycles. | nih.govresearchgate.net |
Selective Cleavage of Allylic C-N Bonds in this compound Derivatives
The allyl group is frequently used as a protecting group for amines due to its stability under a range of conditions and its susceptibility to selective removal. clockss.org The cleavage of the allylic C-N bond in this compound derivatives regenerates the secondary amine, which is a key transformation in multi-step synthesis.
Several methods exist for N-deallylation:
Transition Metal-Catalyzed Isomerization/Hydrolysis : This is the most common method, involving a two-step, one-pot process. A transition metal catalyst (e.g., based on Rh, Ru, Pd, or Ni) first isomerizes the allyl group to the corresponding enamine. sid.irnih.gov Subsequent acidic hydrolysis of the labile enamine releases the deprotected amine. sid.irclockss.org
Palladium(0)-Catalyzed Cleavage : Systems like Pd(PPh₃)₄ in the presence of a hydride source (e.g., polymethylhydrosiloxane (B1170920) with ZnCl₂) or other scavengers can effect direct deallylation. clockss.org This process likely proceeds through the formation of a π-allyl palladium(II) complex. clockss.org
Oxidative Cleavage : A one-pot method involving hydroxylation of the allyl double bond (e.g., with OsO₄) followed by oxidative scission of the resulting diol (e.g., with NaIO₄) can effectively remove the allyl group under near-neutral pH conditions. wikipedia.org
Transformations Involving the Indole Nucleus
The indole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, primarily at the C3 position. The presence of the N-allyl-N-methylaminomethyl substituent at C7 can influence the regioselectivity of these reactions.
Electrophilic and Nucleophilic Reactions at Various Indole Positions
Electrophilic Reactions : The indole nucleus is highly nucleophilic, with the C3 position being the most reactive site for electrophilic attack. quora.com This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (Wheland intermediate) through resonance, without disrupting the aromaticity of the benzene (B151609) ring. quora.com If the C3 position is blocked, electrophilic substitution can occur at the C2 position. quimicaorganica.org
Common electrophilic substitution reactions for indoles include:
Vilsmeier-Haack Reaction : This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent (e.g., POCl₃/DMF). ijpcbs.comwikipedia.org It is a mild and efficient method for the formylation of electron-rich heterocycles. sid.irijpcbs.com
Mannich Reaction : This three-component reaction introduces an aminomethyl group at the C3 position by reacting the indole with formaldehyde (B43269) and a secondary amine. wikipedia.orgchemtube3d.com
Friedel-Crafts Acylation/Alkylation : Acyl or alkyl groups can be introduced onto the indole ring, typically at C3, using acyl chlorides or alkyl halides in the presence of a Lewis acid. researchgate.netnih.govresearchgate.net The high reactivity of indole means that milder conditions are often required compared to benzene.
The substituent at the C7 position of the this compound scaffold is an alkylamino group, which is generally considered electron-donating. However, the dominant electronic effect of the pyrrole (B145914) nitrogen typically directs electrophiles to the C3 position. Further substitution on the benzene portion of the indole would be influenced by both the existing C7 substituent and the fused pyrrole ring.
Nucleophilic Reactions : The electron-rich nature of the indole ring makes it generally unreactive towards nucleophilic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it. nii.ac.jp Alternatively, nucleophilic substitution can occur on halogenated indoles (e.g., 3-haloindoles) via metal-catalyzed cross-coupling reactions or at the N1 position of activated intermediates like 1-hydroxyindoles. nih.govresearchgate.net For the this compound scaffold, direct nucleophilic attack on the indole nucleus is unlikely without prior functionalization.
Functional Group Interconversions on the Indole Ring
The indole ring is a privileged structure in medicinal chemistry, and its functionalization is a key strategy in the development of new therapeutic agents. While the C2 and C3 positions are typically the most nucleophilic and prone to electrophilic substitution, the N1 position also offers a handle for structural modification.
N-alkylation or N-acylation of the indole nitrogen represents a common functional group interconversion. This transformation can be achieved under various conditions, often involving a base to deprotonate the indole N-H, followed by reaction with an electrophile. For instance, treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) can selectively introduce substituents at the N1 position. These modifications can significantly impact the molecule's electronic properties and steric profile.
Furthermore, advanced catalytic methods have been developed for the enantioselective N-alkylation of indoles, highlighting the sophisticated control that can be achieved over this position. While less common for 7-substituted indoles compared to modifications at other positions, C-H functionalization strategies could potentially be employed to introduce further diversity directly onto the carbocyclic part of the indole ring, although this would require careful control of regioselectivity.
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., NaH, K2CO3) | 1-Alkyl-indole derivative | |
| N-Acylation | Acyl Halide (RCOCl), Base | 1-Acyl-indole derivative | |
| Palladium-catalyzed N-allylation | Allyl Acetate, Pd catalyst, Ligand | 1-Allyl-indole derivative |
Reactivity of the Secondary Amine Functionality
The secondary amine in the this compound scaffold is a key locus of reactivity. As a nucleophile, it readily participates in reactions with a variety of electrophiles. The nucleophilicity of secondary amines is generally greater than that of primary amines due to the electron-donating effect of the two attached alkyl groups. This enhanced reactivity makes it a prime target for further molecular elaboration through alkylation, acylation, and more complex multicomponent reactions.
The secondary amine can be readily converted to a tertiary amine through N-alkylation. This reaction typically involves treatment with alkyl halides or other alkylating agents. However, a common challenge in the alkylation of amines is overalkylation, where the newly formed, more nucleophilic tertiary amine reacts further to form a quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of specialized reagents may be necessary.
N-acylation, the reaction with acylating agents like acyl chlorides or acid anhydrides, provides a straightforward route to amides. This reaction is typically high-yielding and avoids the issue of over-reaction seen in alkylation. The resulting amide bond is a fundamental linkage in many biologically active molecules. The introduction of different acyl groups allows for systematic modification of the compound's properties.
| Transformation | Reagent Class | Example Reagent | Product Functional Group | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide | Benzyl bromide (BnBr) | Tertiary Amine | |
| N-Acylation | Acyl Chloride | Acetyl chloride (AcCl) | Amide | |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Cyclohexanone, NaBH(OAc)3 | Tertiary Amine | |
| N-Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl chloride | Sulfonamide |
The secondary amine functionality enables the participation of the this compound scaffold in condensation and multicomponent reactions (MCRs), which are powerful tools for rapidly building molecular complexity. A prominent example is the Ugi four-component reaction (Ugi-4CR).
In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid combine in a single pot to form an α-acylamino amide derivative. This compound can serve as the amine component. The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the amine and the carbonyl compound, which is then trapped by the isocyanide and the carboxylate. The Ugi reaction is renowned for its high efficiency, atom economy, and the ability to generate diverse libraries of complex molecules from readily available starting materials.
| Amine Component | Carbonyl Component | Isocyanide Component | Carboxylic Acid Component | Product Core Structure |
|---|---|---|---|---|
| This compound | Benzaldehyde | tert-Butyl isocyanide | Acetic acid | α-Acylamino amide |
Beyond the Ugi reaction, the secondary amine can undergo condensation with aldehydes or ketones to form iminium ions, which can act as intermediates in other transformations, such as the Mannich reaction or Pictet-Spengler reaction, although the latter would be dependent on the activation of the indole ring. These reactions underscore the utility of the secondary amine as a versatile functional handle for constructing elaborate molecular architectures.
Mechanistic Investigations of N Allyl N 1h Indol 7 Yl Methyl Amine Transformations
Elucidation of Reaction Pathways for Key Synthetic Methodologies
The synthesis of indole (B1671886) derivatives often involves transition metal-catalyzed reactions. mdpi.comrsc.org One key methodology for the formation of related N-allylindole structures is the iridium-catalyzed N-allylation of indoles. nih.gov The proposed reaction pathway for this transformation involves the formation of a metallacyclic iridium catalyst that reacts with an allylic electrophile. The indole nucleophile then attacks this intermediate, leading to the N-allylated product with high regioselectivity and enantioselectivity. nih.gov
Another relevant synthetic approach involves the palladium-catalyzed Heck cyclization. In the synthesis of 3,3′-diindolylmethanes, a proposed mechanism involves the oxidative addition of an allenamide to a Pd(0) catalyst, forming a Pd(II) species. This intermediate undergoes an intramolecular Heck reaction to produce an allylpalladium species, which, after ligand exchange and subsequent C–C reductive elimination, yields the final product and regenerates the Pd(0) catalyst. arabjchem.org
Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the mechanisms of related reactions, like the retro-ene reaction of allyl methyl amine. These studies can help differentiate between concerted cyclic mechanisms and multistep radical mechanisms by analyzing transition states and reaction intermediates. scispace.com
Detailed Studies of Transition Metal-Catalyzed Processes
Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules like aliphatic amines and indole alkaloids. arabjchem.orgacs.org The synthesis of N-Allyl N-[(1H-indol-7-yl)methyl]amine and related compounds often relies on these powerful catalytic systems.
Identification and Characterization of Catalytic Intermediates
The identification of catalytic intermediates is crucial for understanding reaction mechanisms. In iridium-catalyzed N-allylation of indoles, a key intermediate is the metallacyclic iridium catalyst. nih.gov Spectroscopic techniques and computational modeling are often employed to characterize such transient species. For instance, in palladium-catalyzed reactions, Pd(II) species and allylpalladium intermediates have been proposed. arabjchem.org The characterization of these intermediates can be achieved through techniques like NMR spectroscopy and X-ray crystallography, providing direct evidence for the proposed catalytic cycle.
Influence of Ligand Design on Reactivity and Selectivity
The choice of ligand in a transition metal complex can profoundly impact the reactivity and selectivity of a catalytic reaction. acs.org In the context of iridium-catalyzed allylation, the use of chiral phosphoramidite (B1245037) ligands has been shown to induce high enantioselectivity. nih.gov The steric and electronic properties of the ligand can influence the coordination of the substrates to the metal center, thereby directing the stereochemical outcome of the reaction.
Similarly, in palladium-catalyzed reactions, the nature of the phosphine (B1218219) ligand can affect the efficiency of the catalytic cycle. For example, in the synthesis of 3,3′-diindolylmethanes, the ligand influences the rate of oxidative addition and reductive elimination steps. arabjchem.org The development of novel ligands is an active area of research aimed at improving the performance of existing catalytic systems and enabling new transformations.
Kinetic Analyses and Rate Law Determinations in this compound Reactions
Kinetic studies are essential for elucidating reaction mechanisms by providing quantitative information about reaction rates and their dependence on reactant concentrations. For transformations involving this compound, determining the rate law can help identify the rate-determining step and the species involved in this step.
While specific kinetic data for reactions of this compound are not extensively reported in the provided context, general principles of kinetic analysis can be applied. For instance, the rate of a reaction can be monitored by techniques such as spectroscopy or chromatography. By systematically varying the concentrations of the reactants and the catalyst, the order of the reaction with respect to each component can be determined, leading to the experimental rate law.
Computational studies can also provide insights into reaction kinetics. For example, DFT calculations have been used to determine the kinetic parameters for the gas-phase pyrolysis of allyl methyl amine, showing good agreement with experimental results. scispace.com Such computational approaches could be applied to the reactions of this compound to predict reaction rates and activation energies.
| Parameter | Description | Method of Determination |
| Rate Law | Mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants. | Experimental (e.g., method of initial rates) |
| Rate Constant (k) | A proportionality constant in the rate law of a chemical reaction that relates the molar concentration of reactants to reaction rate. | Determined from the rate law and experimental data. |
| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Determined experimentally. |
| Activation Energy (Ea) | The minimum amount of energy that must be provided for compounds to result in a chemical reaction. | Arrhenius plot (ln(k) vs 1/T) |
Mechanisms of Stereochemical Control in Asymmetric Synthetic Routes
The synthesis of chiral molecules with high enantiomeric purity is a significant goal in organic chemistry, particularly for the preparation of pharmaceuticals. louisiana.edulouisiana.edu Asymmetric synthesis aims to control the formation of stereoisomers, and understanding the mechanisms of stereochemical control is paramount.
In the asymmetric allylation of imines, chiral catalysts, such as those derived from BINOL, can be used to achieve high enantioselectivities. beilstein-journals.orgnih.gov The proposed mechanism involves the formation of a chiral complex between the catalyst and the reactants, which directs the nucleophilic attack of the allyl group to one face of the imine, leading to the preferential formation of one enantiomer. The stereochemical outcome is often rationalized by considering the steric and electronic interactions in the transition state.
For iridium-catalyzed N-allylation of indoles, the use of a chiral metallacyclic iridium catalyst is key to achieving high enantioselectivity. nih.gov The chiral environment created by the ligand on the metal center dictates the facial selectivity of the nucleophilic attack by the indole.
| Catalyst System | Key Feature for Stereocontrol | Typical Enantiomeric Excess (ee) |
| Chiral BINOL derivatives | Formation of a chiral complex with the imine substrate. beilstein-journals.orgnih.gov | 90-99% nih.gov |
| Metallacyclic Iridium Catalyst | Chiral ligand environment around the metal center. nih.gov | 96-99% nih.gov |
| Copper-Chiral Ligand | Formation of a chiral complex with the allylic substrate and hydroxylamine. louisiana.edu | Varies depending on substrate and ligand. |
Effects of Solvent and Temperature on Reaction Mechanisms and Outcomes
For instance, in palladium-catalyzed reactions for the synthesis of 3,3′-diindolylmethanes, the use of acetonitrile (B52724) as a solvent was found to increase the yield compared to other solvents like methanol (B129727), toluene (B28343), and THF. arabjchem.org This suggests that the polarity and coordinating ability of the solvent play a role in stabilizing key intermediates in the catalytic cycle.
Temperature can also have a profound effect on reaction outcomes. In some cases, higher temperatures can lead to different products due to the activation of alternative reaction pathways. researchgate.net For example, in the intramolecular Diels-Alder reactions of N-allyl-furfurylamine, the thermodynamically preferred product is obtained at high temperatures. researchgate.net Kinetic studies as a function of temperature can provide valuable thermodynamic parameters, such as activation enthalpy and entropy, which can further elucidate the reaction mechanism.
| Parameter | Effect on Reaction | Example |
| Solvent Polarity | Can influence the stability of charged intermediates and transition states. | Higher yields in polar aprotic solvents for some Pd-catalyzed reactions. arabjchem.org |
| Solvent Coordinating Ability | Can affect the activity of the catalyst by coordinating to the metal center. | Strongly coordinating solvents may inhibit catalysis. |
| Temperature | Affects the reaction rate (Arrhenius equation) and can influence the product distribution (thermodynamic vs. kinetic control). | Formation of the thermodynamically favored product at higher temperatures in Diels-Alder reactions. researchgate.net |
Computational Studies on N Allyl N 1h Indol 7 Yl Methyl Amine and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Allyl N-[(1H-indol-7-yl)methyl]amine and its analogues. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost with accuracy. Geometry optimization is a key first step, where the molecule's most stable three-dimensional structure (its minimum energy conformation) is determined. scispace.com
Methods like B3LYP and M06-2X are popular DFT functionals, often paired with basis sets such as 6-31G(d) or 6-311+G(d,p) to perform these calculations. copernicus.orgchemrxiv.orgresearchgate.net The process involves systematically adjusting the molecule's bond lengths, bond angles, and dihedral angles until the lowest energy state is found. scispace.com For indole (B1671886) derivatives, these calculations confirm the planarity of the core indole ring system. mdpi.com The sum of the angles around the indole nitrogen is typically found to be close to 360°, indicating sp²-hybridization. mdpi.com
These optimized geometries provide crucial data on the molecule's structure. For instance, studies on substituted indoles show that while substitutions on the five-membered ring may have little effect on the core structure, even small substitutions on the six-membered ring can significantly alter bond lengths throughout the indole ring. chemrxiv.org This foundational structural data is essential for all further computational analysis.
Table 1: Representative Calculated Geometrical Parameters for the Indole Core using DFT
| Parameter | Description | Typical Calculated Value |
| N1-C2 | Bond length | ~1.37 Å |
| C2-C3 | Bond length | ~1.38 Å |
| C8-N1 | Bond length | ~1.39 Å |
| N1-C2-C3 | Bond angle | ~108° |
| C4-C9-C8 | Bond angle | ~120° |
| Dihedral Angles | Pertaining to the ring system | Close to 0° or 180°, indicating planarity |
Note: Values are generalized from typical DFT calculations on indole systems and may vary based on the specific functional, basis set, and molecular substitutions.
Exploration of Reaction Mechanisms via Transition State Modeling and Energy Profile Mapping
Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions involving indole derivatives. By modeling the transition states (TS)—the highest energy points along a reaction coordinate—and mapping the complete energy profile, researchers can understand how reactants are converted into products. capes.gov.br
Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a modeled transition state correctly connects the desired reactants and products. copernicus.org DFT methods, like M06-2X, are frequently employed to locate these transition states and calculate their energies. copernicus.org The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor in determining the reaction rate. copernicus.org
For indole and its analogues, these studies can reveal the feasibility of different reaction pathways. For example, in reactions involving radical attack, calculations can show whether addition to the double bonds or H-atom abstraction from the N-H or C-H groups is more favorable. copernicus.org Studies on the atmospheric oxidation of indole have shown that H-abstraction from the -NH- group has a significantly lower activation energy than from any -CH- group, making it the most likely initial step. copernicus.org In synthetic procedures, such as the copper-catalyzed synthesis of indoles, computational modeling has identified the rate-determining step as the C-C bond formation that closes the heterocyclic ring. wikimedia.org By comparing the energy barriers of alternative pathways, inaccessible mechanisms can be ruled out. wikimedia.org
Table 2: Example of Calculated Activation Energies for Different Reaction Pathways of Indole
| Reaction Pathway | Description | Calculated Activation Energy (Ea) | Finding |
| H-abstraction from N-H | Reaction with •Cl radical | Lower Ea | Most favorable H-abstraction site |
| H-abstraction from C-H | Reaction with •Cl radical | Higher Ea | Less favorable than N-H abstraction |
| Radical addition to C=C | Reaction with •OH radical | Pathway dependent | Feasible pathway for oxidation |
| Ring Cyclization | Intramolecular C-C bond formation | Varies | Often the rate-determining step in synthesis |
Note: This table presents conceptual findings from computational studies on indole reactivity. copernicus.orgwikimedia.org Specific energy values depend on the exact reaction and computational level.
Analysis of Molecular Orbitals and Electronic Properties (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)
The electronic properties of this compound and its analogues govern their reactivity and interactions. Frontier Molecular Orbital (FMO) theory is a key concept used in these analyses. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a smaller gap suggests the molecule is more reactive.
For indole derivatives, the HOMO is typically delocalized over the entire bicyclic structure, while the LUMO is also spread across the ring system. researchgate.net The distribution and energies of these orbitals can be significantly influenced by substituents on the indole ring.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. nih.gov This map visualizes the electrostatic potential on the electron density surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net In indole analogues, the region around the nitrogen atom is often a site of negative potential (electron-rich), making it a likely site for electrophilic attack or hydrogen bond donation. aip.org These analyses help predict how the molecule will interact with other reagents and biological targets. nih.gov
Table 3: Frontier Molecular Orbital Energies for Indole and an Analogue
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Indole | -7.90 | -2.31 | 5.59 |
| External BN Indole I | -7.90 | -2.05 | 5.85 |
| Fused BN Indole II | -8.05 | -2.15 | 5.90 |
Data sourced from UV-Photoelectron Spectroscopy and computational studies. acs.org
Conformational Analysis and Investigation of Intramolecular and Intermolecular Interactions (e.g., Natural Bond Orbital Analysis)
The flexibility of the N-allyl and N-methylamine side chains in this compound means the molecule can exist in various spatial arrangements, or conformations. Conformational analysis computationally explores the potential energy surface to identify stable conformers and the energy barriers between them. nih.govresearchgate.net For N-substituted indoles, the orientation of the substituent relative to the indole ring can significantly impact the molecule's electronic properties and reactivity. nih.gov
Interactions both within the molecule (intramolecular) and between molecules (intermolecular) are crucial for understanding its behavior. Natural Bond Orbital (NBO) analysis is a powerful technique used to study these interactions in detail. nih.govuba.ar NBO analysis translates the complex molecular wave function into a more intuitive picture of localized bonds, lone pairs, and orbital interactions. uba.ar It can identify and quantify stabilizing interactions, such as hyperconjugation, where electrons are delocalized from a filled bonding orbital to a nearby empty antibonding orbital. imperial.ac.uk
For indole derivatives, NBO analysis helps characterize intramolecular hydrogen bonds, which can lock the molecule into a specific conformation. researchgate.netnsu.ru It is also used to study intermolecular interactions, such as the significant N-H···π interactions where the N-H group of one indole molecule donates a hydrogen bond to the electron-rich π-system of another. nih.govresearcher.life The nature of interactions between indole and other molecules, like water, can also be dissected into electrostatic and dispersive components, revealing the fundamental forces driving molecular recognition. aip.orgnih.gov
Table 4: Types of Interactions Studied in Indole Systems
| Interaction Type | Description | Method of Analysis | Significance |
| Intramolecular H-Bond | Hydrogen bond between atoms within the same molecule. researchgate.net | NBO, Geometry Optimization | Influences and stabilizes specific conformations. |
| Intermolecular H-Bond | N-H of indole acting as a donor to an acceptor atom (e.g., oxygen). nih.gov | QTAIM, NBO | Governs crystal packing and solute-solvent interactions. |
| N-H···π Interaction | Hydrogen bond from the N-H group to the π-electron cloud of an aromatic ring. researcher.life | Geometry Optimization | A key interaction in molecular self-assembly. |
| van der Waals Forces | Dispersive and electrostatic forces between molecules. nih.gov | Energy Decomposition Analysis | Contributes significantly to the overall stability of molecular complexes. |
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational chemistry serves as a powerful predictive tool for spectroscopic properties, which is essential for the characterization of new compounds like this compound. By calculating expected spectroscopic data, researchers can more confidently interpret and assign experimental spectra. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.netnih.gov These calculations provide information on the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. mdpi.com For indole and its analogues, TD-DFT calculations can accurately predict the wavelength of maximum absorbance (λmax) and help assign the transitions to specific electronic states, such as the ¹La and ¹Lb states. nih.govaip.org The accuracy of these predictions can be benchmarked against known experimental data for similar compounds. acs.orgresearchgate.net
Besides UV-Vis spectra, quantum chemical calculations can also predict other spectroscopic parameters. For instance, vibrational frequencies can be calculated to help assign peaks in infrared (IR) and Raman spectra. scispace.com Furthermore, methods exist to compute nuclear magnetic resonance (NMR) chemical shifts, which are invaluable for confirming the chemical structure and connectivity of a synthesized molecule. These predictive capabilities accelerate the process of structural elucidation and confirmation.
Table 5: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) for Indole and Analogues
| Compound | Experimental λmax (nm) | Calculated λmax (nm) | Computational Method |
| Indole | 270 | 243 | TD-DFT (CAM-B3LYP) |
| External BN Indole I | 282 | 247 | TD-DFT (CAM-B3LYP) |
| Fused BN Indole II | 292 | 256 | TD-DFT (CAM-B3LYP) |
Note: The calculated gas-phase values are systematically shifted from the experimental values in solution but correctly reproduce the trend. nih.gov
Advanced Spectroscopic Characterization Techniques in N Allyl N 1h Indol 7 Yl Methyl Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For "N-Allyl N-[(1H-indol-7-yl)methyl]amine," both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and confirming the compound's structural integrity and purity.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum of "this compound" is expected to show distinct signals for the indole (B1671886) ring protons, the methylene (B1212753) bridge protons, the allyl group protons, and the amine N-H proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to the structural assignment.
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms. The spectrum for "this compound" will display unique resonances for each carbon atom in the indole ring, the methylene bridge, and the allyl group.
| ¹H NMR (Proton) | ¹³C NMR (Carbon-13) |
| Assignment | Chemical Shift (δ, ppm) |
| Indole N-H | ~8.1-8.3 |
| Indole H-2 | ~7.2-7.4 |
| Indole H-3 | ~6.4-6.6 |
| Indole H-4 | ~7.5-7.7 |
| Indole H-5 | ~6.9-7.1 |
| Indole H-6 | ~7.0-7.2 |
| CH₂ (bridge) | ~3.8-4.0 |
| N-H (amine) | ~1.5-2.5 |
| Allyl =CH | ~5.8-6.0 |
| Allyl =CH₂ | ~5.1-5.3 |
| Allyl N-CH₂ | ~3.2-3.4 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. br s = broad singlet, t = triplet, d = doublet, m = multiplet, s = singlet.
While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. For instance, it would show correlations between the protons of the allyl group, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in definitively assigning the chemical shift of a carbon atom based on the shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is vital for piecing together the molecular skeleton, for example, by showing a correlation from the methylene bridge protons to the C-7 and C-7a carbons of the indole ring, thus confirming the point of attachment.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy : The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Indole N-H | Stretching | ~3400-3500 |
| Amine N-H | Stretching | ~3300-3400 |
| Aromatic C-H | Stretching | ~3000-3100 |
| Alkene =C-H | Stretching | ~3050-3150 |
| Alkyl C-H | Stretching | ~2850-2960 |
| C=C (alkene) | Stretching | ~1640-1680 |
| C=C (aromatic) | Stretching | ~1450-1600 |
| C-N | Stretching | ~1000-1250 |
| N-H | Bending | ~1550-1650 |
Raman Spectroscopy : As a complementary technique to IR, Raman spectroscopy is particularly sensitive to non-polar bonds. For this molecule, it would be effective in characterizing the C=C bonds of both the indole ring and the allyl group, as well as the C-C backbone.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For "this compound" (Molecular Formula: C₁₂H₁₄N₂), the expected exact mass is approximately 186.1157 g/mol .
The fragmentation of the molecular ion in the mass spectrometer would likely proceed through characteristic pathways for amines and indole derivatives. Key expected fragmentation patterns include:
Alpha-cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could result in the loss of an allyl radical or the indol-7-ylmethyl radical.
Loss of the allyl group : A significant fragment would likely be observed corresponding to the loss of the allyl group (C₃H₅•, mass ≈ 41), leading to a fragment ion at m/z ≈ 145.
Tropylium ion formation : Cleavage at the benzylic position (the bond between the indole ring and the methylene bridge) could lead to the formation of an indolylmethyl cation or a related rearranged ion.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. An HRMS experiment on "this compound" would be expected to yield a mass that is very close to the calculated exact mass of its molecular formula, C₁₂H₁₄N₂, confirming the elemental composition and providing strong evidence for the compound's identity.
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores (light-absorbing groups). The indole ring system is a well-known chromophore. The UV-Vis spectrum of "this compound," typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show characteristic absorption bands.
Indole and its derivatives typically exhibit two main absorption bands:
An intense band around 220-230 nm .
A broader, less intense band with fine structure around 270-290 nm .
X-ray Crystallography for Definitive Solid-State Structure Elucidation of this compound and its Derivatives
While specific crystallographic data for this compound is not currently available in the public domain, the study of its derivatives and related indole compounds by this method provides invaluable insights into the structural characteristics of this class of molecules. The analysis of these related structures helps in understanding the influence of various substituents on the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of these materials.
The process involves irradiating a single crystal of the compound with X-rays. The electrons of the atoms in the crystal diffract the X-rays in a specific pattern, which is then recorded. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.
As an illustrative example of the application of X-ray crystallography to a related indole derivative containing an allyl group, the crystallographic data for 1-Allyl-3,3-diphenylindolin-2-one is presented below. nih.gov This data showcases the level of detail that can be obtained from such an analysis.
Crystallographic Data for 1-Allyl-3,3-diphenylindolin-2-one
| Parameter | Value |
| Chemical Formula | C₂₃H₁₉NO |
| Formula Weight | 325.39 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.8449 (3) |
| b (Å) | 12.3879 (4) |
| c (Å) | 16.0377 (4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1757.25 (9) |
| Z | 4 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα |
Data sourced from a study on 1-Allyl-3,3-diphenylindolin-2-one. nih.gov
In the study of 1-Allyl-3,3-diphenylindolin-2-one, the indole moiety was found to be planar. nih.gov The analysis also revealed weak intramolecular C—H···N and C—H···π interactions that contribute to the stability of the molecule. nih.gov Furthermore, the crystal packing is influenced by intermolecular C—H···O interactions and van der Waals forces. nih.gov Such detailed structural information is crucial for understanding the chemical and physical properties of the compound and for designing new derivatives with desired characteristics.
The application of X-ray crystallography to derivatives of this compound would similarly provide critical data on their solid-state conformations and packing arrangements. This information is fundamental for structure-activity relationship (SAR) studies and for the rational design of new compounds in medicinal chemistry and materials science.
Future Perspectives and Emerging Research Avenues for N Allyl N 1h Indol 7 Yl Methyl Amine
Development of Novel Synthetic Methodologies Leveraging the N-Allyl N-[(1H-indol-7-yl)methyl]amine Scaffold
The indole (B1671886) scaffold is a foundational motif in numerous natural products and synthetic compounds with significant pharmacological activity. organic-chemistry.org Consequently, the development of efficient and innovative methods for the synthesis and functionalization of indole derivatives, including this compound, remains a vibrant area of research. organic-chemistry.orgresearchgate.net Future efforts will likely focus on catalytic methods to construct and modify the indole core with greater precision and efficiency. organic-chemistry.org
One promising avenue is the use of palladium-catalyzed domino reactions, which can facilitate the one-pot, three-component synthesis of 2,3-substituted indoles. organic-chemistry.org This approach involves a sequence of Sonogashira coupling, aminopalladation, and reductive elimination, offering a regioselective route to complex indole structures. organic-chemistry.org Further refinement of such multi-component strategies could streamline the synthesis of derivatives of this compound.
Additionally, the development of greener and more atom-economical synthetic protocols is a key objective. nih.gov This includes exploring ultrasound-assisted methods and novel catalytic systems that minimize waste and energy consumption. researchgate.netnih.gov The exploration of cascade reactions, where multiple bond-forming events occur in a single operation, also holds significant potential for the efficient construction of complex molecules based on the this compound framework. chemistryworld.com
| Synthetic Strategy | Key Features | Potential Advantages |
| Palladium-Catalyzed Domino Reactions | One-pot, multi-component synthesis of substituted indoles. organic-chemistry.org | High efficiency, regioselectivity, and rapid access to molecular complexity. organic-chemistry.org |
| Ultrasound-Assisted Synthesis | Use of ultrasound irradiation to promote reactions. researchgate.net | Reduced reaction times, improved yields, and environmentally friendly. researchgate.net |
| Cascade Annulation Reactions | Sequential formation of multiple rings in a single operation. chemistryworld.com | High atom economy and rapid construction of complex polycyclic structures. chemistryworld.com |
Exploration of the this compound Scaffold in Advanced Materials Science and Polymer Chemistry
The unique structural features of this compound, particularly the presence of the reactive allyl group, make it an intriguing candidate for applications in materials science and polymer chemistry. The allyl functionality can participate in various polymerization reactions, offering a route to novel polymers with tailored properties.
Research into poly(N-allyl-tetrasubstituted imidazole) has demonstrated the potential of N-allyl compounds to form polymers with interesting thermal and luminescence properties. researchgate.net Similar investigations into polymers derived from this compound could lead to the development of materials with applications in areas such as organic light-emitting diodes (OLEDs), sensors, or heat-resistant coatings. The indole moiety itself can impart unique electronic and photophysical characteristics to the resulting polymer.
Furthermore, the ability of amines to act as curing agents for epoxy resins opens up possibilities for using bio-based amine hardeners to create more sustainable thermoset materials. acs.org The this compound scaffold could be explored in this context, potentially contributing to the development of environmentally friendly polymers.
| Potential Application | Relevant Properties of the Scaffold | Research Direction |
| Luminescent Polymers | Photophysical properties of the indole ring. researchgate.net | Synthesis and characterization of polymers for OLEDs and sensors. researchgate.net |
| Heat-Resistant Materials | Thermal stability of the resulting polymer. researchgate.net | Investigation of thermal properties for high-performance applications. researchgate.net |
| Bio-based Polymer Curing Agents | Reactivity of the amine group. acs.org | Development of sustainable alternatives to petroleum-based hardeners. acs.org |
Advancements in Catalytic Transformations (e.g., C-H Activation, Cascade Reactions) Employing Related Amine Substrates
The field of C-H activation has emerged as a powerful tool for the direct functionalization of organic molecules, offering more atom- and step-economical synthetic routes. researchgate.netnih.gov The development of catalytic systems that can selectively activate C-H bonds in amine substrates is a particularly active area of research. researchgate.netnih.gov Strategies involving transient directing groups, such as CO2, have shown promise in facilitating the intermolecular C-H arylation of aliphatic amines. nih.govrsc.org Applying these advanced catalytic methods to the this compound scaffold could enable the direct introduction of new functional groups at previously inaccessible positions.
Cascade reactions, which involve a series of intramolecular or intermolecular transformations in a single synthetic operation, represent another key area for future research. acs.orgnih.govbaranlab.org Amine-catalyzed cascade reactions have been successfully employed in the synthesis of complex stereodefined structures. acs.org The development of novel cascade processes initiated by or involving the this compound core could provide rapid access to diverse and structurally complex molecules. Merging enamine catalysis with transition metal catalysis is another powerful strategy for creating novel chemical transformations. researchgate.net
| Catalytic Transformation | Description | Potential Impact on this compound |
| C-H Activation | Direct functionalization of C-H bonds. researchgate.netnih.govnih.gov | Late-stage modification of the scaffold to introduce new functionalities. nih.gov |
| Cascade Reactions | Multiple bond-forming events in a single step. acs.orgnih.govbaranlab.org | Efficient synthesis of complex polycyclic derivatives. baranlab.org |
| Combined Enamine and Transition Metal Catalysis | Synergistic activation of substrates by both an amine and a metal catalyst. researchgate.net | Access to unprecedented chemical reactions and molecular architectures. researchgate.net |
Integration into Molecular Diversity Libraries for Chemical Probe Development
Molecular diversity libraries are essential tools in drug discovery and chemical biology for the identification of new chemical probes and therapeutic leads. The indole scaffold is a well-established "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. organic-chemistry.org Incorporating this compound and its derivatives into such libraries can expand the chemical space available for screening.
The development of efficient synthetic methods, as discussed in section 7.1, is crucial for the construction of these libraries. organic-chemistry.orgresearchgate.net The versatility of the N-allyl and indolyl groups allows for a wide range of modifications, leading to a diverse collection of molecules. These libraries can then be screened against various biological targets to identify compounds with desired activities. For instance, novel indole-based compounds have been developed as selective ligands for the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation. nih.gov
Application of Advanced Computational Techniques for Deeper Chemical Insight and Predictive Modeling
Advanced computational techniques, such as Density Functional Theory (DFT), are invaluable for gaining a deeper understanding of molecular structure, reactivity, and spectroscopic properties. journalijcar.org Such methods can be applied to this compound to predict its conformational preferences, electronic properties, and reaction mechanisms.
For example, computational studies on the related indole alkaloid gramine (B1672134) have provided insights into its structural, electronic, and vibrational properties. journalijcar.org Similar in-silico analyses of this compound could guide the design of new experiments and the development of predictive models for its reactivity. This can accelerate the discovery of new reactions and the optimization of existing synthetic routes.
Focus on Sustainable and Environmentally Benign Synthetic Approaches for Complex Amines
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex amines. rsc.orgrsc.org This involves the use of renewable resources, the reduction of waste, and the development of more energy-efficient processes. rsc.orgsciencedaily.com Future research on the synthesis of this compound and its derivatives will likely emphasize the adoption of these sustainable practices.
This includes the use of environmentally benign solvents, such as deep eutectic solvents, which can also act as catalysts in some cases. mdpi.com Biocatalytic methods, employing enzymes like transaminases, offer a highly selective and sustainable approach to amine synthesis under mild conditions. Furthermore, the development of catalytic systems that utilize visible light as an energy source represents a promising "green" alternative to traditional heating methods. sciencedaily.com The direct synthesis of amines from renewable biomass sources is another important long-term goal. rsc.org
| Sustainable Approach | Key Principles | Relevance to Complex Amine Synthesis |
| Green Solvents | Use of non-toxic, renewable, and biodegradable solvents. mdpi.com | Reducing the environmental impact of the synthesis process. mdpi.com |
| Biocatalysis | Employment of enzymes as catalysts. | High selectivity, mild reaction conditions, and reduced waste. |
| Photocatalysis | Use of visible light to drive chemical reactions. sciencedaily.com | Energy-efficient and environmentally friendly synthesis. sciencedaily.com |
| Renewable Feedstocks | Utilization of biomass as a starting material. rsc.org | Reducing reliance on fossil fuels and promoting a circular economy. rsc.org |
Q & A
Q. What are the recommended synthetic routes for N-Allyl N-[(1H-indol-7-yl)methyl]amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via ring-opening polymerization (ROP) of N-Allyl N-thiocarboxyanhydride (NTA) monomers using benzylamine as an initiator in THF at 60°C. Reaction time (~48 hours) and monomer-to-initiator ratios ([M]₀:[I]₀ = 25:1–300:1) significantly affect molecular weight (Mn = 4.2–12.5 kg/mol) and polydispersity (PDI = 1.21–1.61). Slow COS elimination from thiocarbamate intermediates contributes to broader molecular weight distributions compared to N-carboxyanhydride (NCA) analogs .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm indole and allyl group connectivity. For example, the allyl group typically shows resonances at δ 5.1–5.9 ppm (vinyl protons) and δ 3.8–4.2 ppm (CH₂-N coupling). The indole NH proton appears as a broad singlet near δ 10–11 ppm. UPLC-MS with electrospray ionization (ESI) can verify molecular weight (e.g., [M+H]⁺ ion). Cross-reference spectral data with structurally related indole derivatives, such as 3-(((2-cycloheptylethyl)(methyl)amino)methyl)-1H-indol-7-yl carbamates .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC/UPLC with UV detection (λ = 280 nm for indole absorption) to quantify impurities (<2%).
- Thermogravimetric analysis (TGA) to evaluate thermal stability under nitrogen.
- Long-term storage at -20°C in amber vials minimizes degradation, as recommended for similar indole-based standards .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of This compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituents on the indole (e.g., 3-position) or allyl group (e.g., cyclopropyl vs. linear alkyl).
- Biological assays : Test for serotonin receptor binding (e.g., 5-HT₂A) using radioligand displacement assays, as done for 7-methyl-DMT in rat drug discrimination models .
- Computational docking : Use AutoDock Vina to predict interactions with targets like the androgen receptor (AR), focusing on residues LEU704 and GLY708, which are critical for ligand binding .
Q. What strategies resolve contradictions in pharmacological data across different assay systems?
- Methodological Answer :
- Assay standardization : Control variables like cell line (e.g., HEK293 vs. CHO for receptor studies) and buffer pH.
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation.
- Orthogonal validation : Compare in vitro binding data with in vivo behavioral assays (e.g., locomotor activity in rodents) .
Q. How can computational methods predict the environmental or toxicological profile of This compound?
- Methodological Answer :
- QSAR modeling : Use tools like ECOSAR to estimate acute aquatic toxicity (e.g., LC50 for fish).
- Molecular dynamics simulations : Analyze binding persistence to human serum albumin (HSA) to predict bioavailability.
- Read-across approaches : Leverage data from structurally similar amines (e.g., N,N-dimethyl-1-naphthylamine) to infer hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
